molecular formula C11H12O4 B6308272 2-(3-Carboxypropyl)benzoic acid CAS No. 1081-27-2

2-(3-Carboxypropyl)benzoic acid

Cat. No.: B6308272
CAS No.: 1081-27-2
M. Wt: 208.21 g/mol
InChI Key: AVOKSIJOKRBGSL-UHFFFAOYSA-N
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Description

2-(3-Carboxypropyl)benzoic acid (IUPAC name: 2-[(3-carboxypropyl)carbamoyl]benzoic acid) is a benzoic acid derivative with a carboxypropyl substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₂H₁₃NO₅, with an average molecular weight of 251.238 g/mol and a CAS registry number of 3130-76-5 . Structurally, it features a phthalic acid backbone modified by a 3-carboxypropylcarbamoyl group, making it a bifunctional compound with both carboxylic acid and amide moieties.

Properties

IUPAC Name

2-(3-carboxypropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOKSIJOKRBGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497504
Record name 2-(3-Carboxypropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-27-2
Record name 2-(3-Carboxypropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Carboxypropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The carboxylic acid group plays a crucial role in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

(a) 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid (CBA)

  • Molecular formula: C₁₅H₁₁Cl₂NO₄
  • Key properties : A TRPM4 channel inhibitor with higher selectivity compared to older analogs like flufenamic acid (FFA). Its chlorine substituents enhance binding affinity to ion channels, reducing required inhibitory concentrations .
  • Pharmacological relevance: Used in cardiovascular and neurological research due to its role in modulating calcium-activated non-selective cation channels .

(b) 2-Benzoylbenzoic Acid

  • Molecular formula : C₁₄H₁₀O₃
  • Key properties : Exhibits lower ΔGbinding values (−8.2 kcal/mol for T1R2 and −7.9 kcal/mol for T1R3 receptors) compared to 2-(3-carboxypropyl)benzoic acid, suggesting weaker receptor interactions. This compound is studied for its bitter taste modulation in food chemistry .

Physicochemical and Extraction Properties

Table 1: Comparison of Extraction Rates and Physicochemical Parameters

Compound Distribution Coefficient (m) Effective Diffusivity (×10⁻⁹ m²/s) Solubility in Water (g/L)
This compound ~0.8 (estimated) 1.2 (estimated) 3.5 (pH 7.0)
Benzoic acid 2.5 1.8 3.4 (pH 7.0)
Acetic acid 0.3 0.9 Miscible
Phenol 2.1 0.7 83 (pH 7.0)

Notes:

  • The distribution coefficient (m) reflects partitioning between aqueous and membrane phases. Benzoic acid and phenol have higher m values due to greater lipophilicity, enabling faster extraction via emulsion liquid membranes. This compound’s intermediate m value suggests slower extraction kinetics than benzoic acid but faster than acetic acid .
  • Effective diffusivity correlates with molecular mobility in membrane phases. The larger size of this compound reduces diffusivity compared to benzoic acid .

Metabolic and Stability Profiles

  • This contrasts with simpler analogs like benzoic acid, which are primarily conjugated to glycine or glucuronic acid .
  • Stability : The carboxypropyl side chain increases steric hindrance, reducing susceptibility to enzymatic hydrolysis compared to methyl- or ethyl-substituted benzoates (e.g., methyl benzoate) .

Biological Activity

2-(3-Carboxypropyl)benzoic acid, a benzoic acid derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on recent studies and findings.

Molecular Structure:

  • Chemical Formula: C₁₁H₁₂O₄
  • Molecular Weight: 208.21 g/mol
  • CAS Number: 1081-27-2

The compound consists of a benzoic acid moiety linked to a 3-carboxypropyl group, providing it with unique chemical reactivity and biological interactions.

This compound acts primarily as a ligand, capable of binding to various proteins and enzymes. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, which are crucial for modulating the activity of these biological targets.

Research Findings

Studies have indicated that this compound may play roles in several biological pathways:

  • Anti-inflammatory Effects:
    • Research suggests that derivatives of benzoic acid can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This has implications for conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity:
    • The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
  • Role in Drug Development:
    • As a precursor in drug synthesis, this compound is being investigated for its potential therapeutic applications, including as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. The results indicated significant radical scavenging activity, suggesting potential use in formulations aimed at combating oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to inhibit the expression of inflammatory markers in vitro. The findings demonstrated a dose-dependent reduction in cytokine levels, supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
Benzoic Acid Simple carboxylic acidMild antimicrobial properties
4-Aminobutyric Acid Amino acid derivativeNeurotransmitter role
Phthalic Acid Dicarboxylic acidPlasticizer; limited biological activity

Uniqueness of this compound:
This compound's unique structure allows it to engage in a broader range of chemical reactions compared to simpler analogs, making it particularly valuable in both synthetic chemistry and biological applications.

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